
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol is an organic compound that features a brominated phenyl group and a pentafluorinated phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different aromatic compounds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the Suzuki–Miyaura coupling conditions. This includes using a suitable solvent, such as toluene or ethanol, and maintaining the reaction temperature between 80-100°C. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
化学反応の分析
Types of Reactions
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-ketone.
Reduction: Formation of (4-Phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Substitution: Formation of (4-Methoxy-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
科学的研究の応用
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- (4-Bromo-phenyl)-(2,3,4,5,6-tetrafluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-trifluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-difluoro-phenyl)-methanol
Uniqueness
The uniqueness of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol lies in its pentafluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its less fluorinated analogs .
特性
CAS番号 |
66390-44-1 |
|---|---|
分子式 |
C13H6BrF5O |
分子量 |
353.08 g/mol |
IUPAC名 |
(4-bromophenyl)-(2,3,4,5,6-pentafluorophenyl)methanol |
InChI |
InChI=1S/C13H6BrF5O/c14-6-3-1-5(2-4-6)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4,13,20H |
InChIキー |
QUKGWWXILDUOKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=C(C(=C(C(=C2F)F)F)F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


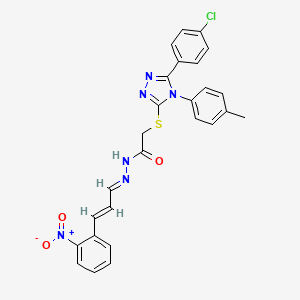

![2-Butyl-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970546.png)
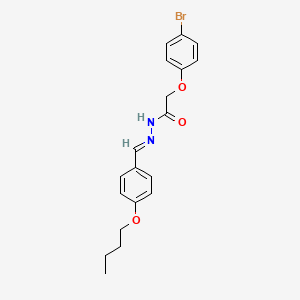
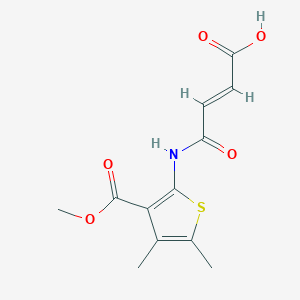
![3-(2-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970574.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11970580.png)
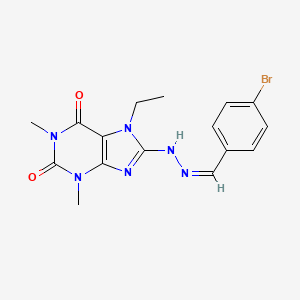
![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)


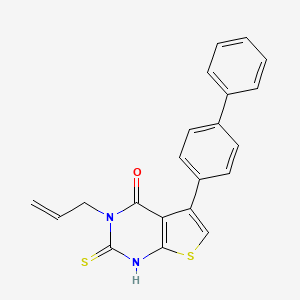
![3-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11970622.png)

